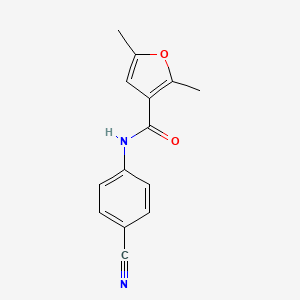
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile, also known as PEP3CN, is a chemical compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
科学的研究の応用
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has been used in various scientific research applications, particularly in the study of protein kinases. It has been found to inhibit the activity of certain protein kinases, which are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has also been studied for its potential applications in cancer research, as it has been found to induce apoptosis in cancer cells.
作用機序
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile works by binding to the ATP-binding site of protein kinases, thereby inhibiting their activity. It has been found to be a selective inhibitor of certain protein kinases, such as PDK1 and AKT, which are known to be involved in various cellular processes, including cell survival and proliferation.
Biochemical and Physiological Effects
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has been found to have various biochemical and physiological effects, particularly in the regulation of cellular processes. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis. 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has also been found to regulate the activity of certain signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in various cellular processes, including cell growth and proliferation.
実験室実験の利点と制限
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile has several advantages for lab experiments, including its selectivity for certain protein kinases, its ability to induce apoptosis in cancer cells, and its potential applications in cancer research. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several future directions for the study of 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile, including its potential applications in the treatment of cancer and other diseases. Further studies are needed to determine its optimal dosage and administration, as well as its potential side effects and toxicity. Additionally, there is a need for the development of novel derivatives of 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile that may have improved selectivity and efficacy for certain protein kinases.
合成法
6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile can be synthesized through a multistep process involving the reaction of 2-bromopyridine with ethylenediamine, followed by the reaction with 3-cyanopyridine. The resulting product is then purified through column chromatography to obtain pure 6-(2-Pyridin-2-ylethylamino)pyridine-3-carbonitrile.
特性
IUPAC Name |
6-(2-pyridin-2-ylethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c14-9-11-4-5-13(17-10-11)16-8-6-12-3-1-2-7-15-12/h1-5,7,10H,6,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIKWXLLTDGWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469234.png)
![3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
![4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)
![2-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]benzonitrile](/img/structure/B7469255.png)

![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)



![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)